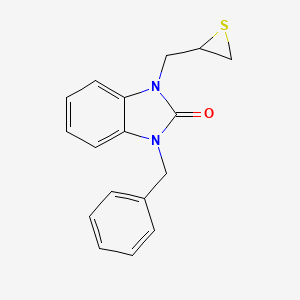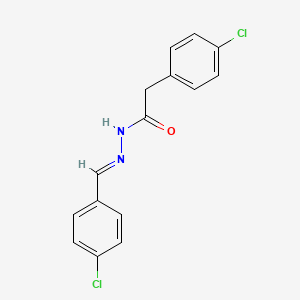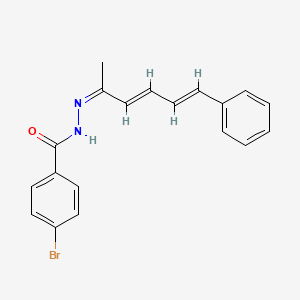
4-bromo-N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)benzohydrazide
Vue d'ensemble
Description
4-bromo-N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)benzohydrazide, also known as BPH, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BPH is a hydrazone derivative that has been synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of 4-bromo-N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)benzohydrazide is not fully understood. However, it is believed that this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has been found to inhibit the activity of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3. This compound has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription.
Biochemical and physiological effects:
This compound has been found to have both biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been found to have antibacterial and antifungal properties. In vivo studies have shown that this compound has low toxicity and does not cause significant changes in body weight, hematological parameters, or organ weight.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)benzohydrazide in lab experiments include its ease of synthesis, high purity, and potential applications in various fields. However, there are also some limitations to using this compound in lab experiments. For example, this compound is relatively unstable and can decompose over time, which can affect the accuracy of experimental results. This compound also has low solubility in water, which can limit its use in aqueous solutions.
Orientations Futures
There are several future directions for the research on 4-bromo-N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)benzohydrazide. One direction is to further investigate the mechanism of action of this compound in inducing apoptosis in cancer cells. Another direction is to explore the potential applications of this compound in the development of new antibiotics. Additionally, the use of this compound as a ligand for the synthesis of MOFs could be further explored for its potential applications in gas separation and storage. Finally, the development of new synthesis methods for this compound could be investigated to improve its stability and solubility.
Applications De Recherche Scientifique
4-bromo-N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)benzohydrazide has been found to have potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to have anticancer properties by inducing apoptosis in cancer cells. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In material science, this compound has been used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas separation and storage. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
4-bromo-N-[(Z)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O/c1-15(7-5-6-10-16-8-3-2-4-9-16)21-22-19(23)17-11-13-18(20)14-12-17/h2-14H,1H3,(H,22,23)/b7-5+,10-6+,21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVQYPLUJFIFDR-DWJXPLMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)C=CC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)Br)/C=C/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




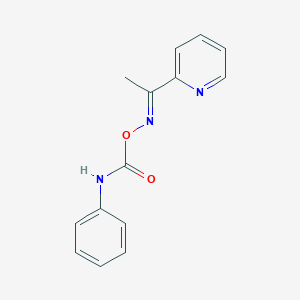
![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B3854730.png)
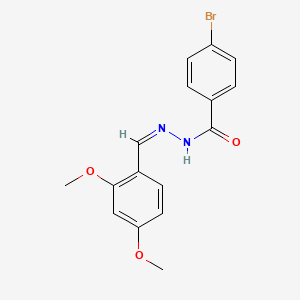
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-3-phenylpropanamide](/img/structure/B3854747.png)
![4-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B3854752.png)
![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3854755.png)
![1-[2-(1-naphthyloxy)ethyl]pyrrolidine](/img/structure/B3854758.png)
![1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine](/img/structure/B3854760.png)
![5-benzyl-2-(4-methoxybenzylidene)-1H-pyrrolo[3,2-c]pyridine-3,4(2H,5H)-dione](/img/structure/B3854766.png)
![1-(4-bromophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854788.png)
